4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
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Overview
Description
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol to form the pyrazolo[3,4-d]pyrimidine scaffold . Subsequent chlorination and carboxylation steps are carried out under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound without the chlorine and carboxylic acid groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole ring fused to the pyrazolo[3,4-d]pyrimidine core.
Thioglycoside Derivatives: Compounds with a thioglycoside group attached to the pyrazolo[3,4-d]pyrimidine scaffold.
Uniqueness
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is unique due to the presence of the chlorine atom and the carboxylic acid group, which confer specific chemical properties and biological activities. These functional groups enhance the compound’s ability to interact with biological targets and improve its solubility and stability.
Properties
Molecular Formula |
C6H3ClN4O2 |
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Molecular Weight |
198.57 g/mol |
IUPAC Name |
4-chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-2-3(6(12)13)10-11-5(2)9-1-8-4/h1H,(H,12,13)(H,8,9,10,11) |
InChI Key |
XCBACPUHKACOCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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